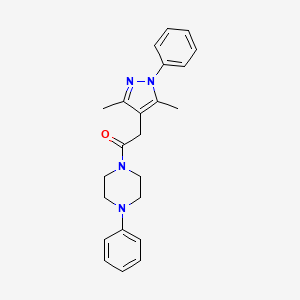![molecular formula C22H20FNO5S B11134121 2-(4-fluorophenoxy)-N-(4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B11134121.png)
2-(4-fluorophenoxy)-N-(4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-fluorophenoxy)-N-(4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]acetamide is a complex organic compound characterized by the presence of fluorine, methoxy, and sulfonyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenoxy)-N-(4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. The general synthetic route includes:
Formation of 4-fluorophenoxy acetic acid: This can be achieved through the reaction of 4-fluorophenol with chloroacetic acid under basic conditions.
Coupling with 4-methoxyaniline: The intermediate is then reacted with 4-methoxyaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the amide bond.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenoxy)-N-(4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Formation of 4-fluorophenoxy acetic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(4-fluorophenoxy)-N-(4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Potential use in studying enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenoxy)-N-(4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and van der Waals forces with its targets, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-fluorophenoxy)-1-(2-hydroxy-4-methoxyphenyl)ethanone
- 4-((((4-fluorophenoxy)ac)hydrazono)methyl)-2-methoxyphenyl 4-butoxybenzoate
- 1-({[1-(4-fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)cyclohexane carboxylic acid
Uniqueness
2-(4-fluorophenoxy)-N-(4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its sulfonyl group, in particular, may enhance its solubility and reactivity compared to similar compounds.
Properties
Molecular Formula |
C22H20FNO5S |
|---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
2-(4-fluorophenoxy)-N-(4-methoxyphenyl)-N-(4-methylphenyl)sulfonylacetamide |
InChI |
InChI=1S/C22H20FNO5S/c1-16-3-13-21(14-4-16)30(26,27)24(18-7-11-19(28-2)12-8-18)22(25)15-29-20-9-5-17(23)6-10-20/h3-14H,15H2,1-2H3 |
InChI Key |
JZWNHFRNEPZCHU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C2=CC=C(C=C2)OC)C(=O)COC3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-fluorophenyl)methylidene]-N,N'-bis[3-(trifluoromethyl)phenyl]propanediamide](/img/structure/B11134038.png)
![1-(4-Methoxyphenyl)-2-({3-[(3,4,5-trimethoxyphenyl)carbonyl]-1-benzofuran-5-yl}oxy)ethanone](/img/structure/B11134055.png)
![3-(3-bromobenzyl)-7,8-dimethoxy-5-methyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one](/img/structure/B11134063.png)
![2-[2-Methyl-4-(morpholine-4-sulfonyl)phenoxy]-N-(2-phenoxyphenyl)acetamide](/img/structure/B11134064.png)

![3-[(4-chloro-3-nitrophenyl)(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]-4-hydroxy-2H-chromen-2-one](/img/structure/B11134071.png)
![4-(2-pyrimidinylamino)-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)butanamide](/img/structure/B11134081.png)
![Methyl 2-{[3-(3,4-dimethoxyphenyl)propanoyl]amino}-5-isopropyl-1,3-thiazole-4-carboxylate](/img/structure/B11134088.png)

![7-Bromo-2-(6-methylpyridin-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11134095.png)

![3,4-dihydro-2(1H)-isoquinolinyl[1-methyl-3-(2-thienyl)-1H-pyrazol-5-yl]methanone](/img/structure/B11134103.png)
![N-(4-bromophenyl)-2-[1-(furan-2-ylcarbonyl)-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl]acetamide](/img/structure/B11134107.png)
![(5Z)-5-[4-(diethylamino)benzylidene]-2-[(E)-2-(4-methoxyphenyl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11134110.png)
